molecular formula C₆H₁₁FO₅ B1141977 2-Deoxy-2-fluoro-D-mannose CAS No. 38440-79-8

2-Deoxy-2-fluoro-D-mannose

Cat. No. B1141977
CAS RN: 38440-79-8
M. Wt: 182.15
InChI Key:
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Description

2-Deoxy-2-fluoro-D-mannose (2-DFM) is a sugar derivative that has recently been gaining attention from the scientific community. This compound is of interest due to its potential to be used in research and development of new drugs and treatments for various diseases. 2-DFM has been studied for its biochemical and physiological effects, synthesis methods, mechanism of action, and applications in lab experiments.

Scientific Research Applications

Oncology: Tumor Imaging and Diagnosis

2-FDM has shown promise as a tumor-imaging agent in positron emission tomography (PET). It is an 18F-labeled mannose derivative and a stereoisomer of 18F-FDG, a commonly used tracer in PET scans . Studies have indicated that 2-FDM accumulates in tumors to a similar extent as 18F-FDG, but with less uptake in the brain and faster clearance from the blood, suggesting potential for high-contrast tumor imaging .

Neuroscience: Brain Tumor Visualization

In neuroscience, 2-FDM’s lower uptake in the brain compared to traditional tracers like 18F-FDG offers a distinct advantage for brain tumor imaging. This characteristic allows for clearer differentiation between healthy brain tissue and tumor cells, which is crucial for accurate diagnosis and treatment planning .

Cardiovascular Research: Atherosclerosis Inflammation

2-FDM has been utilized in cardiovascular research to target plaque inflammation in atherosclerosis. Its uptake by macrophages in high-risk plaques can be imaged, providing insights into the inflammatory processes that contribute to plaque instability and the risk of rupture .

Metabolic Studies: Glycolysis Inhibition

Research has explored the use of 2-FDM in metabolic studies, particularly its role in inhibiting glycolysis. This inhibition is significant in cancer cells that rely heavily on glycolysis for energy, making 2-FDM a potential therapeutic agent for treating cancers with high glycolytic rates .

Pharmaceutical Research: Drug Efficacy Monitoring

In pharmaceutical research, 2-FDM is being investigated for its potential to monitor the efficacy of drugs, especially in the context of targeted therapies like tyrosine kinase inhibitors. By assessing changes in glucose uptake and metabolism, researchers can gauge the effectiveness of these treatments .

Biochemistry: Cellular Uptake and Metabolism

2-FDM’s structural similarity to glucose allows it to be taken up by cells through glucose transporters. This property is valuable in biochemistry for studying cellular uptake mechanisms and the metabolism of glucose analogs within various cell types .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-fluoro-D-mannose involves the conversion of D-mannose to 2-Deoxy-2-fluoro-D-mannose through a series of chemical reactions.", "Starting Materials": [ "D-mannose", "Hydrogen fluoride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: D-mannose is reacted with hydrogen fluoride in methanol to form 2-Deoxy-2-fluoro-D-mannose.", "Step 2: The resulting product is then treated with sodium methoxide in methanol to form the corresponding methoxide.", "Step 3: The methoxide is then reacted with acetic anhydride and pyridine to form the corresponding acetate.", "Step 4: The acetate is then reduced with sodium borohydride in methanol to form 2-Deoxy-2-fluoro-D-mannose." ] }

CAS RN

38440-79-8

Product Name

2-Deoxy-2-fluoro-D-mannose

Molecular Formula

C₆H₁₁FO₅

Molecular Weight

182.15

Origin of Product

United States

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